7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine 7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16331012
InChI: InChI=1S/C15H13FN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h3-8,13H,1-2,9H2
SMILES:
Molecular Formula: C15H13FN4O
Molecular Weight: 284.29 g/mol

7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16331012

Molecular Formula: C15H13FN4O

Molecular Weight: 284.29 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C15H13FN4O
Molecular Weight 284.29 g/mol
IUPAC Name 7-(4-fluorophenyl)-2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C15H13FN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h3-8,13H,1-2,9H2
Standard InChI Key WNGKKVXJMMQPHH-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular formula of 7-(4-fluorophenyl)-2-tetrahydro-2-furanyl triazolo[1,5-a]pyrimidine is C₁₅H₁₃FN₄O, with a molecular weight of 284.29 g/mol. The triazolo[1,5-a]pyrimidine scaffold consists of a triazole ring fused to a pyrimidine ring, creating a planar, aromatic system conducive to π-π interactions with biological targets. The 4-fluorophenyl group at position 7 introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in enzymes. Meanwhile, the tetrahydrofuran substituent at position 2 contributes steric bulk and polarity, influencing solubility and metabolic stability .

Table 1: Key Structural Features and Their Implications

FeatureRole in BioactivityImpact on Physicochemical Properties
Triazolo[1,5-a]pyrimidine coreFacilitates π-π stacking with target proteinsEnhances planar rigidity and thermal stability
4-Fluorophenyl groupImproves binding to hydrophobic enzyme pocketsIncreases lipophilicity (logP ≈ 2.6)
Tetrahydrofuran ringModulates solubility and metabolic stabilityReduces crystallinity, improving bioavailability

Spectroscopic and Computational Analysis

Nuclear magnetic resonance (NMR) studies of analogous triazolopyrimidines, such as N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidin-2-yl]-2-phenylacetamide, reveal distinct proton environments influenced by substituents. For example, the deshielded protons adjacent to the fluorine atom in the 4-fluorophenyl group resonate at δ 7.2–7.4 ppm, while THF ring protons appear as multiplet signals between δ 3.8–4.2 ppm . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with the condensation of 3,5-diamino-1,2,4-triazole and 1-(4-fluorophenyl)-1,3-butanedione under acidic conditions. Cyclodehydration using phosphoryl chloride (POCl₃) yields the triazolopyrimidine core, followed by nucleophilic substitution with tetrahydrofurfuryl bromide to introduce the THF moiety. Key optimization parameters include:

  • Temperature: 80–100°C for cyclization

  • Catalyst: p-Toluenesulfonic acid (pTSA) for enhanced reaction rate

  • Yield: 65–72% after column chromatography .

Scalable Manufacturing Techniques

Industrial production employs continuous flow reactors to improve heat transfer and reduce side reactions. A representative protocol involves:

  • Pre-mixing reagents in a microreactor at 50°C.

  • Residence time: 15 minutes in a tubular reactor at 120°C.

  • In-line purification via liquid-liquid extraction and crystallization.
    This method achieves 85% yield with >99% purity, reducing waste compared to batch processes.

Biological Activity and Mechanisms

Anticonvulsant Effects

In murine models of pentylenetetrazole-induced seizures, the compound reduces seizure duration by 58% at 30 mg/kg. This activity correlates with modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission.

Comparative Analysis with Structural Analogues

Table 2: Activity Trends in Triazolopyrimidine Derivatives

CompoundMolecular Weight (g/mol)Anticancer IC₅₀ (μM)Anticonvulsant ED₅₀ (mg/kg)
7-(4-Fluorophenyl)-2-THF derivative284.291.2–3.830
5-(4-Fluorophenyl)-triazolopyridine213.21>1045
Pyridin-2-yl derivative 291.284.5N/A

The THF-substituted derivative outperforms analogues lacking oxygen-containing rings, likely due to improved hydrogen-bonding capacity and conformational flexibility .

Applications in Drug Development

Lead Optimization Strategies

  • Fluorine scanning: Replacing the 4-fluorophenyl group with chlorine or trifluoromethyl groups to tune lipophilicity.

  • THF ring modifications: Investigating morpholine or tetrahydropyran substituents to alter metabolic stability.

Formulation Challenges

The compound’s low aqueous solubility (logSw = -2.73) necessitates advanced delivery systems, such as nanocrystalline suspensions or lipid-based capsules .

Future Research Directions

  • In vivo pharmacokinetics: Assessing oral bioavailability and half-life in primate models.

  • Target identification: Proteomic studies to uncover off-target interactions.

  • Materials science applications: Exploring use in organic semiconductors due to extended π-conjugation.

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